1-N-Boc-(3R)-3-(phenylamino)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl (3R)-3-anilinopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-13(11-17)16-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m1/s1 |
InChI Key |
NACSSYAFISGJHD-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 N Boc 3r 3 Phenylamino Pyrrolidine
Strategies for Stereoselective Construction of the Pyrrolidine (B122466) Core
The cornerstone of synthesizing 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine is the enantioselective formation of the 3-aminopyrrolidine (B1265635) core. Researchers have developed a diverse toolkit of methods, including catalytic, auxiliary-mediated, biocatalytic, and cycloaddition reactions, to achieve high levels of stereocontrol.
Asymmetric Catalytic Approaches (e.g., organocatalysis, metal-catalyzed asymmetric reactions)
Asymmetric catalysis provides a powerful and atom-economical means of generating chiral molecules. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of chiral pyrrolidines. mdpi.com
Organocatalysis: Proline and its derivatives have emerged as privileged organocatalysts in aminocatalysis. nih.gov These catalysts can activate substrates through the formation of enamine or iminium ion intermediates. For instance, diarylprolinol silyl (B83357) ethers are highly effective organocatalysts for various transformations that can be adapted to form substituted pyrrolidines. nih.gov The asymmetric Michael addition of aldehydes to nitroolefins, catalyzed by novel pyrrolidine-based organocatalysts, can produce intermediates that are subsequently cyclized to form the pyrrolidine ring with high enantioselectivity. nih.gov
Metal-Catalyzed Asymmetric Reactions: Transition metals such as palladium, copper, silver, and rhodium are central to many modern asymmetric transformations. acs.org Palladium-catalyzed carboamination reactions, for example, can construct the pyrrolidine ring by coupling aryl or alkenyl bromides with γ-aminoalkene derivatives. The use of chiral ligands, such as (R)-Siphos-PE, can induce high enantioselectivity, making it a viable route for producing 2-substituted pyrrolidines that could be functionalized further. nih.gov Similarly, copper(I) complexes with chiral N,O-ligands have been shown to catalyze asymmetric 1,3-dipolar cycloadditions to afford densely substituted pyrrolidines with excellent diastereo- and enantioselectivities (dr >20:1; ee up to 99%). acs.org
| Catalyst/Ligand System | Reaction Type | Key Features | Stereoselectivity | Reference |
|---|---|---|---|---|
| Diarylprolinol Silyl Ethers | Organocatalytic Michael Addition | Activates substrates via enamine formation for conjugate addition. | High enantioselectivity (up to 85% ee). | nih.gov |
| Pd(OAc)₂ / (R)-Siphos-PE | Palladium-Catalyzed Carboamination | Intramolecular cyclization of γ-aminoalkenes with aryl halides. | Good enantioselectivity (up to 94% ee). | nih.gov |
| Cu(CH₃CN)₄BF₄ / Chiral N,O-Ligand | Copper-Catalyzed 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with acrylates. | Excellent diastereo- and enantioselectivity (dr >20:1, up to 99% ee). | acs.org |
| AgOAc / (R,Sp)-ThioClickFerrophos | Silver-Catalyzed Addition-Elimination | Reaction of azomethine ylides with nitroallyl acetates. | Excellent enantio- and diastereoselectivity. | acs.org |
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are recoverable chemical moieties that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. Once the desired stereocenter is set, the auxiliary is removed. This method is a robust and reliable strategy for asymmetric synthesis.
A prominent example involves the use of sulfinyl imines derived from tert-butanesulfinamide. researchgate.net This chiral auxiliary can be condensed with an appropriate ketone or aldehyde to form a chiral N-sulfinylimine. A subsequent nucleophilic addition or cyclization reaction is directed by the bulky and stereoelectronically defined sulfinyl group. For the synthesis of a 3-aminopyrrolidine core, an acyclic precursor containing the sulfinyl imine could undergo a diastereoselective intramolecular cyclization. The final step involves the cleavage of the N-S bond, typically under acidic conditions, to release the free amine and recover the auxiliary. researchgate.net This approach provides excellent control, often yielding products with high diastereomeric ratios.
Enzymatic or Biocatalytic Transformations for Stereocontrol
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. mdpi.com Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity. For the synthesis of chiral 3-aminopyrrolidines, amine transaminases (ATAs) and keto reductases (KREDs) are particularly relevant. nih.govresearchgate.net
A highly efficient chemoenzymatic route starts with the synthesis of N-Boc-3-pyrrolidinone, a prochiral ketone. This intermediate can then be subjected to stereoselective transamination using an ATA. These enzymes transfer an amino group from a donor molecule (like isopropylamine) to the ketone, creating the desired (R)-amine stereocenter with exceptional enantiomeric excess (>99% ee). nih.gov This approach can be integrated into one-pot processes, combining photochemical C-H activation to form the ketone in situ, followed by the biocatalytic amination, achieving high conversions and optical purity. nih.gov
| Enzyme Class | Substrate | Transformation | Key Advantage | Reported Selectivity | Reference |
|---|---|---|---|---|---|
| Amine Transaminase (ATA) | N-Boc-3-pyrrolidinone | Asymmetric transamination | Direct formation of the chiral amine from a prochiral ketone. | >99% ee | nih.govacs.org |
| Keto Reductase (KRED) | N-Boc-3-pyrrolidinone | Asymmetric reduction to a chiral alcohol | Creates a chiral alcohol precursor that can be converted to the amine. | High ee | nih.gov |
| Engineered Cytochrome P411 | Alkyl Azides | Intramolecular C(sp³)–H Amination | Direct cyclization via nitrene insertion into C-H bonds. | Up to 99:1 er | nih.govacs.org |
Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)
The 1,3-dipolar cycloaddition is one of the most powerful methods for constructing five-membered rings like pyrrolidines. wikipedia.org This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile. rsc.org The reaction is a [3+2] cycloaddition that can simultaneously create multiple stereocenters with high levels of control. acs.org
Azomethine ylides are often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. beilstein-journals.orgnih.gov In the presence of a chiral metal catalyst (e.g., complexes of Cu, Ag, or Rh), the cycloaddition proceeds asymmetrically. The choice of metal, chiral ligand, and dipolarophile dictates the stereochemical outcome of the resulting pyrrolidine ring. rsc.org This methodology is highly versatile, allowing for the synthesis of a wide array of substituted pyrrolidines by varying the components of the reaction. acs.orgnih.gov
Multistep Synthetic Routes and Retrosynthetic Analysis
The assembly of this compound involves a multistep sequence that can be designed using retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.
A plausible retrosynthetic analysis for this compound begins with the disconnection of the N-phenyl bond. This reveals two key synthons: a protected (3R)-3-aminopyrrolidine and an aniline (B41778) derivative. The chiral aminopyrrolidine intermediate is the critical component, and its synthesis can be traced back to a prochiral precursor like N-Boc-3-pyrrolidinone via a biocatalytic amination pathway. Alternatively, the pyrrolidine ring itself can be disconnected through a [3+2] cycloaddition, leading back to an amino acid, an aldehyde, and a dipolarophile.
Scheme 1: Illustrative Retrosynthetic Analysis
Convergent and Linear Synthesis Pathways
Synthetic routes can be broadly categorized as linear or convergent.
Optimization of Reaction Conditions and Yields
The synthesis of this compound can be approached through several key chemical transformations, including nucleophilic substitution, Buchwald-Hartwig amination, and reductive amination. The optimization of these reactions is critical to maximizing yield and purity while minimizing reaction times and the formation of byproducts.
One common strategy involves the N-arylation of a chiral pyrrolidine precursor. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds. wikipedia.org The efficiency of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. A systematic screening of these parameters is essential for achieving optimal results. nih.gov
For instance, in a hypothetical optimization study for the Buchwald-Hartwig amination of (R)-1-Boc-3-aminopyrrolidine with bromobenzene, various palladium precatalysts and phosphine (B1218219) ligands would be evaluated. Sterically hindered biarylphosphine ligands, such as XPhos and RuPhos, have been shown to be highly effective in similar amination reactions. nih.gov The choice of base is also critical, with alkali metal tert-butoxides (e.g., NaOtBu, KOtBu) and carbonates (e.g., Cs₂CO₃) being commonly employed. nih.gov Apolar aprotic solvents like toluene (B28343) or dioxane are often used, though greener alternatives are increasingly being explored.
Below is an interactive data table illustrating a plausible optimization of the Buchwald-Hartwig amination for the synthesis of this compound.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 82 |
| 3 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 88 |
| 4 | Pd₂(dba)₃ | XPhos | KOtBu | Toluene | 100 | 87 |
| 5 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 75 |
| 6 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 80 |
| 7 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80 | 78 |
| 8 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 110 | 92 |
Another viable synthetic route is the reductive amination of 1-N-Boc-3-pyrrolidinone with aniline. This reaction typically involves the formation of an imine or enamine intermediate, followed by reduction with a suitable hydride reagent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity. researchgate.net The optimization of this reaction would involve screening different reducing agents, solvents, and the use of additives to facilitate imine formation.
A representative optimization for the reductive amination is presented in the interactive table below.
Table 2: Optimization of Reductive Amination Conditions
| Entry | Reducing Agent | Solvent | Additive | Temperature (°C) | Yield (%) |
| 1 | NaBH(OAc)₃ | Dichloromethane (B109758) (DCM) | None | 25 | 75 |
| 2 | NaBH₃CN | Methanol | Acetic Acid | 25 | 68 |
| 3 | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | None | 25 | 80 |
| 4 | NaBH(OAc)₃ | DCM | Ti(OiPr)₄ | 25 | 85 |
| 5 | NaBH(OAc)₃ | DCE | Acetic Acid | 25 | 82 |
| 6 | NaBH(OAc)₃ | DCE | Ti(OiPr)₄ | 25 | 90 |
| 7 | NaBH(OAc)₃ | DCE | Ti(OiPr)₄ | 50 | 88 |
The Mitsunobu reaction offers another pathway, starting from (R)-1-Boc-3-hydroxypyrrolidine and aniline. researchgate.net This reaction allows for the conversion of an alcohol to an amine with inversion of stereochemistry, which would necessitate starting with the (S)-enantiomer of the alcohol to obtain the desired (R)-product. Key reagents in the Mitsunobu reaction are a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acsgcipr.org Optimization would focus on the choice of these reagents and the solvent to maximize yield and minimize side products. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. The goal is to design processes that are more environmentally benign, safer, and more efficient in their use of resources.
Use of Environmentally Benign Solvents and Reagents
The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest proportion of waste in a chemical process. unibo.it Traditional solvents used in the synthesis of pyrrolidine derivatives, such as toluene, dioxane, and chlorinated hydrocarbons, are often toxic and environmentally persistent. acsgcipr.org A key objective in greening the synthesis of this compound is the replacement of these solvents with more sustainable alternatives.
For instance, in the Buchwald-Hartwig amination, solvents like cyclopentyl methyl ether (CPME) have been explored as greener alternatives to traditional ethereal solvents. researchgate.net For reductive amination, the possibility of using more environmentally friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even carrying out the reaction in the absence of a solvent (neat conditions) could be investigated.
The choice of reagents also plays a significant role. The Mitsunobu reaction, for example, generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which have poor atom economy. acsgcipr.org Developing catalytic versions of such reactions or utilizing alternative synthetic routes with better atom economy is a key goal of green chemistry.
Atom Economy and Process Intensification
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate less waste. rsc.org In the context of synthesizing this compound, a reductive amination pathway generally has a better atom economy than a Mitsunobu reaction.
Process intensification refers to the development of smaller, safer, and more energy-efficient manufacturing processes. cetjournal.it Continuous flow chemistry is a prime example of process intensification. tue.nl Performing the synthesis of this compound in a continuous flow reactor could offer several advantages over traditional batch processing. organic-chemistry.org These include improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for easier automation and scale-up. researchgate.net For example, a packed-bed microreactor could be used to immobilize a catalyst for a continuous Buchwald-Hartwig amination, allowing for easy separation and reuse of the catalyst. organic-chemistry.org
Mechanistic and Theoretical Investigations of Reactions Involving 1 N Boc 3r 3 Phenylamino Pyrrolidine
Elucidation of Reaction Mechanisms in Synthetic Transformations
The synthetic transformations involving 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine are often governed by the interplay of the bulky tert-butoxycarbonyl (Boc) protecting group, the stereochemistry at the C3 position, and the nucleophilicity of the phenylamino (B1219803) group. Mechanistic studies on analogous N-Boc protected heterocyclic systems, particularly N-Boc-pyrrolidine, have provided significant insights into the probable reaction pathways.
A prominent reaction for functionalization of the pyrrolidine (B122466) ring is the enantioselective α-arylation. A comprehensive study on the palladium-catalyzed α-arylation of N-Boc pyrrolidine reveals a mechanism initiated by deprotonation. This process typically involves the use of a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand like (-)-sparteine, at low temperatures (e.g., -78 °C). This step is crucial for establishing the stereochemistry of the product. The deprotonation is followed by a transmetalation step with a zinc salt (e.g., ZnCl₂) to form a more stable organozinc intermediate. This intermediate then undergoes a Negishi coupling reaction with an aryl bromide, catalyzed by a palladium complex, to yield the α-arylated product. In situ ReactIR spectroscopic monitoring has been instrumental in following the progress of these reactions, confirming the formation of key intermediates.
The presence of the phenylamino group at the C3 position in this compound is expected to influence the regioselectivity and stereoselectivity of such reactions. The electronic nature and steric bulk of this substituent can affect the acidity of the α-protons and the coordination of the metal catalysts.
Transition State Modeling and Energy Profile Analysis
Transition state modeling and energy profile analysis are powerful computational tools to understand the feasibility and selectivity of chemical reactions. For reactions involving N-Boc-pyrrolidine derivatives, these studies often focus on identifying the lowest energy pathway leading to the observed products.
In the context of the enantioselective deprotonation of N-Boc-pyrrolidine, computational studies have been employed to model the transition states of the proton transfer step. These models help in understanding how the chiral ligand, such as (-)-sparteine, in complex with the organolithium base, selectively abstracts one of the prochiral α-protons. The calculations typically reveal that the transition state leading to the major enantiomer is lower in energy than the transition state for the formation of the minor enantiomer.
The energy profile for the entire catalytic cycle of reactions like the Negishi coupling can also be mapped out. This includes the activation energies for oxidative addition, transmetalation, and reductive elimination steps. The analysis of these profiles can pinpoint the rate-determining step and provide rationale for the observed reaction rates and yields. The bulky Boc group plays a significant role in the conformational preferences of the pyrrolidine ring, which in turn affects the energy of the transition states.
Computational Chemistry Approaches for Stereoselectivity Prediction
Computational chemistry has become an indispensable tool for predicting and rationalizing the stereochemical outcome of asymmetric reactions. For systems like this compound, where multiple stereocenters can be generated, these methods are particularly valuable.
The stereoselectivity in reactions such as the enantioselective lithiation of N-Boc-pyrrolidine is dictated by the subtle energy differences between diastereomeric transition states. Computational models can calculate these energy differences, often with high accuracy, allowing for the prediction of the enantiomeric ratio (er) of the product. These predictions can guide the choice of chiral ligands and reaction conditions to achieve higher stereoselectivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and energetics of molecules and transition states. In the study of N-Boc-pyrrolidine derivatives, DFT calculations have been successfully applied to elucidate reaction mechanisms and predict stereoselectivity.
For instance, DFT calculations have been used to determine the barriers to rotation of the Boc group in N-Boc-2-phenylpyrrolidine. These studies revealed that the rotational barrier is significant and can influence the reaction outcome, especially at low temperatures. The half-life for rotation was calculated to be approximately 10 hours at -78 °C, which can lead to slow reaction rates if the reactive conformation is not readily accessible.
DFT has also been employed to study the deprotonation of N-Boc-piperidine, a six-membered ring analog. The calculations showed that the activation energy for deprotonation is considerably higher than that for N-Boc-pyrrolidine, which is in good agreement with experimental observations. Furthermore, DFT calculations correctly predicted the preferential removal of the pro-S hydrogen in the presence of (-)-sparteine.
A study on the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines utilized DFT calculations to correlate experimental results with computational models. The calculations successfully predicted the sense of induction and identified the lowest energy transition state for the proton transfer, providing a molecular-level understanding of the reaction's stereoselectivity.
Table 1: Calculated Activation Energies for Proton Transfer in the Deprotonation of N-Boc-pyrrolidine with Isopropyllithium/Diamine Complexes
| Chiral Diamine Substituent | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Free Energy (ΔG‡) (kcal/mol) |
| N-Me | 11.1 | 11.5 |
| N-iPr | 11.7 | 11.8 |
Data obtained from computational studies on analogous systems.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. In the context of reactions involving this compound, MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with other reactants, catalysts, and solvent molecules.
MD simulations can be particularly useful for sampling the conformational space of the flexible pyrrolidine ring and the Boc group. This information is crucial for understanding how the molecule adopts the specific conformation required for a reaction to occur. By simulating the system over time, it is possible to identify the most stable conformations and the energy barriers between them.
Chemical Transformations and Derivatization of 1 N Boc 3r 3 Phenylamino Pyrrolidine
Selective Functionalization of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring of 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine, while generally stable, can undergo selective functionalization under specific conditions. The primary challenge lies in achieving regioselectivity, given the presence of multiple reactive sites.
Research has demonstrated the feasibility of C-H functionalization of N-Boc protected pyrrolidines. For instance, dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole have been shown to result in highly enantio- and diastereoselective C–H functionalization exclusively at the α-N C2 position. This highlights the potential for selective modification of the pyrrolidine ring, although direct application to this compound would require careful consideration of the directing effects of the existing substituents.
Another approach to functionalizing the pyrrolidine ring involves ring-opening and subsequent modification. While this alters the core structure, it provides a pathway to highly functionalized acyclic amines. For example, the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine has been achieved using a combination of a Lewis acid and photoredox catalysis, leading to site-selective cleavage at the C2–N bond.
While direct, selective functionalization of the saturated pyrrolidine ring in this compound without affecting the other functional groups is a complex synthetic challenge, the existing literature on related N-Boc-pyrrolidine systems suggests that strategies involving directed C-H activation or controlled ring-opening could be viable avenues for derivatization.
Table 1: Examples of Pyrrolidine Ring Functionalization Strategies
| Reaction Type | Reagents and Conditions | Position of Functionalization | Key Features |
|---|---|---|---|
| C-H Functionalization | Dirhodium tetracarboxylate catalyst, aryldiazoacetates | α to the nitrogen (C2 or C5) | Highly enantio- and diastereoselective. |
| Reductive Ring Cleavage | Lewis acid and photoredox catalysis | C2-N bond | Provides access to functionalized acyclic amines. |
Modifications of the Phenylamino (B1219803) Substituent
The phenylamino group in this compound offers a reactive handle for various modifications, primarily through N-alkylation and N-acylation reactions. These transformations allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.
N-Alkylation: The secondary amine of the phenylamino group can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a suitable base. The choice of base is crucial to deprotonate the less basic aniline-type nitrogen without affecting the Boc-protected nitrogen. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃).
N-Acylation: Acylation of the phenylamino nitrogen is readily achieved using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base such as triethylamine (B128534) (Et₃N) or pyridine. This reaction leads to the formation of an amide bond, introducing a carbonyl moiety that can further influence the molecule's electronic and steric properties.
These modifications are generally high-yielding and allow for the introduction of diverse functional groups onto the phenylamino substituent, making it a key site for derivatization in the synthesis of compound libraries for various applications.
Table 2: Representative Modifications of the Phenylamino Group
| Modification | Reagents | Base | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | NaH, K₂CO₃ | Tertiary amine |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Acid anhydride (B1165640) (e.g., (CH₃CO)₂O) | Et₃N, Pyridine | Amide |
Reactivity of the Boc-Protected Nitrogen
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The primary reactivity of the Boc-protected nitrogen in this compound is its deprotection to reveal the free secondary amine of the pyrrolidine ring.
This deprotection is typically achieved by treatment with a strong acid. The most common reagent for this transformation is trifluoroacetic acid (TFA), often used neat or in a solvent such as dichloromethane (B109758) (DCM). The reaction proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the protonated pyrrolidine nitrogen. Subsequent neutralization with a base affords the free amine.
Other acidic reagents can also be employed for Boc deprotection, including hydrochloric acid (HCl) in various organic solvents (e.g., dioxane, methanol, or ethyl acetate) and oxalyl chloride in methanol. The choice of deprotection conditions can be tailored to the sensitivity of other functional groups present in the molecule. The ease and efficiency of Boc group removal make it a cornerstone of synthetic strategies involving this compound.
Table 3: Common Conditions for Boc Deprotection
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) or neat | Room temperature |
| Hydrochloric acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room temperature |
| Oxalyl chloride | Methanol | Room temperature |
Sequential Deprotection and Further Derivatization Strategies
A key synthetic utility of this compound is the ability to perform sequential reactions by first deprotecting the Boc group and then functionalizing the newly liberated pyrrolidine nitrogen. This strategy allows for the selective introduction of substituents at the N-1 position of the pyrrolidine ring.
Following the removal of the Boc group to yield (3R)-3-(phenylamino)pyrrolidine, the resulting secondary amine can undergo a variety of transformations, including:
N-Alkylation: Reaction with alkyl halides or other electrophiles in the presence of a base to introduce alkyl, benzyl, or other groups.
N-Acylation: Treatment with acyl chlorides or acid anhydrides to form amides.
Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate the corresponding ureas and thioureas.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction with a reducing agent like sodium triacetoxyborohydride (B8407120) to form N-substituted derivatives.
This sequential approach provides a powerful tool for building molecular complexity. For instance, after Boc deprotection, the resulting (3R)-3-(phenylamino)pyrrolidine can be reacted with a variety of isocyanates to produce a library of urea derivatives. This strategy is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships.
Table 4: Derivatization of (3R)-3-(phenylamino)pyrrolidine Following Boc Deprotection
| Reaction Type | Reagents | Product Class |
|---|---|---|
| N-Alkylation | R-X (Alkyl halide), Base | N-Alkyl pyrrolidines |
| N-Acylation | RCOCl or (RCO)₂O, Base | N-Acyl pyrrolidines (Amides) |
| Urea Formation | R-N=C=O (Isocyanate) | N-Substituted ureas |
| Reductive Amination | RCHO or RCOR', NaBH(OAc)₃ | N-Substituted pyrrolidines |
Applications of 1 N Boc 3r 3 Phenylamino Pyrrolidine in Asymmetric Catalysis and Organic Synthesis
As Chiral Ligands in Enantioselective Metal-Catalyzed Reactions
The conversion of 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine into more elaborate chiral ligands is a key strategy for achieving high enantioselectivity in metal-catalyzed reactions. The inherent chirality of the pyrrolidine (B122466) core is effectively transferred to the catalytic center through the newly synthesized ligand, influencing the stereochemical outcome of the reaction.
Design and Synthesis of Ligand Derivatives
The design of chiral ligands derived from this compound often involves the modification of the phenylamino (B1219803) group or the pyrrolidine nitrogen after removal of the Boc protecting group. These modifications aim to introduce coordinating atoms, such as phosphorus or other nitrogen atoms, to create bidentate or polydentate ligands capable of forming stable, well-defined chiral complexes with transition metals like palladium, rhodium, and iridium. rsc.orgnih.gov
A common synthetic strategy involves the acylation or alkylation of the phenylamino nitrogen to introduce phosphine (B1218219) groups, creating P,N-ligands. nih.gov The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in specific catalytic reactions. rsc.org For instance, C₂-symmetric chiral N,N'-dioxide ligands can be synthesized from amino acids and amines, acting as neutral tetradentate ligands that form non-planar complexes with various metal ions, creating a tunable chiral environment. rsc.org
Table 1: Examples of Ligand Synthesis Strategies
| Precursor | Reagents | Ligand Type | Metal Complex |
| N-Boc-pyrrolidine derivative | 1. s-BuLi/(-)-sparteine 2. ZnCl₂ 3. Aryl Halide, Pd(OAc)₂, t-Bu₃P-HBF₄ | Aryl-pyrrolidine | Palladium nih.govscilit.comresearchgate.net |
| Amino acid/amine | Various coupling agents | N,N'-dioxide | Various metals rsc.org |
| Cyclohexanone, secondary phosphane | Triflic acid | Cycloiminophosphane (P,N-ligand) | Rhodium, Ruthenium, Iridium nih.gov |
This table is interactive and can be sorted by column.
Ligand-Substrate Interactions and Chiral Induction
The mechanism of chiral induction relies on the formation of a chiral pocket around the metal center by the ligand. nih.gov This steric and electronic environment forces the substrate to approach the metal from a specific direction, leading to the preferential formation of one enantiomer.
In palladium-catalyzed reactions, for example, the enantioselectivity is often determined during the key bond-forming step, such as migratory insertion or reductive elimination. The chiral ligand, bound to the palladium center, controls the facial selectivity of the substrate's approach. Non-covalent interactions, such as π-π stacking and hydrogen bonding between the ligand and the substrate, play a crucial role in stabilizing the transition state that leads to the major enantiomer. nih.gov Computational studies, including DFT calculations, are often employed to analyze the transition state geometries and understand the specific interactions that govern enantioselectivity. nih.gov
As Chiral Organocatalysts
Beyond its role as a ligand precursor, the this compound scaffold is integral to a class of powerful chiral organocatalysts, particularly those based on the diarylprolinol ether structure. These catalysts operate without a metal, offering a greener and often complementary approach to asymmetric synthesis.
Mechanism of Organocatalytic Action
Proline and its derivatives catalyze reactions through two primary activation modes: enamine and iminium ion catalysis. researchgate.net In a typical reaction, the secondary amine of the pyrrolidine catalyst condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. researchgate.netnih.gov This enamine then attacks an electrophile.
The stereoselectivity of the reaction is controlled by the chiral environment created by the catalyst. nih.gov For instance, in aldol (B89426) reactions, the generally accepted mechanism involves the formation of a transition state where the catalyst's side group (in this case, derived from the phenylamino moiety) blocks one face of the enamine, directing the electrophile to the opposite face. nih.gov The presence of the phenylamino group can influence the steric bulk and electronic properties of the catalyst, thereby fine-tuning its reactivity and selectivity. researchgate.net The initial formation of the enamine from the carbonyl compound and the proline derivative liberates a water molecule, and the proposed mechanisms are generally applicable in both aqueous and organic media. researchgate.net
Scope and Limitations in Asymmetric Transformations
Pyrrolidine-based organocatalysts are effective in a wide range of asymmetric transformations, including Michael additions, aldol reactions, Mannich reactions, and cycloadditions. mdpi.comrsc.org They allow for the construction of complex molecules with multiple stereocenters in a highly controlled manner. rsc.org
The scope of these catalysts is broad, accommodating a variety of aldehydes, ketones, nitro-olefins, and imines. High yields and excellent enantioselectivities (often >90% ee) are frequently achieved. rsc.orguva.es
However, limitations do exist. The catalyst loading can sometimes be high compared to metal-based catalysts. Furthermore, the reactivity can be sensitive to the steric and electronic nature of the substrates. Highly hindered substrates may react slowly or with reduced selectivity. nih.gov While versatile, a single catalyst may not be optimal for all types of transformations, necessitating the screening of several derivatives to find the best performer for a specific reaction. mdpi.com
Table 2: Performance in Organocatalytic Domino Michael/Mannich Reaction
| Electrophile | Nucleophile | Catalyst | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| Trifluoromethyl-enone | Imine | Secondary Amine | High | High | Excellent |
| N-Boc pyrazolinone ketimine | γ-hydroxyenone | Squaramide | Good | Moderate to Good | >99 |
Data derived from representative domino reactions utilizing pyrrolidine-type catalyst structures. rsc.orguva.es
As Versatile Chiral Building Blocks for Complex Molecular Architectures
The enantiomerically pure pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceutical agents. nih.govnih.gov Consequently, this compound serves as an invaluable chiral building block for the total synthesis of such complex molecules. nih.govnih.govsigmaaldrich.com
The synthesis of neuronal nitric oxide synthase (nNOS) inhibitors, for example, has utilized chiral pyrrolidine precursors to construct the core of the bioactive molecule. nih.gov An improved synthetic route to these inhibitors was developed using a Boc-protected pyrrolidine derivative, highlighting the utility of this protecting group strategy in multi-step syntheses. nih.gov Similarly, the synthesis of the phenanthroindolizidine alkaloid (−)-tylophorine has been achieved via an asymmetric palladium-catalyzed carboamination, using an N-Boc-protected aminoalkene that cyclizes to form the key pyrrolidine ring. nih.gov
The N-Boc group provides robust protection during various chemical transformations and can be removed under relatively mild acidic conditions to reveal the secondary amine for further functionalization. nih.govnih.gov This versatility allows for the incorporation of the chiral pyrrolidine unit into larger, more complex structures through reactions like reductive amination, acylation, and alkylation. nih.govnih.gov
Construction of Nitrogen-Containing Heterocycles
The inherent chirality and functional group handles of this compound make it an attractive starting material for the synthesis of various nitrogen-containing heterocyclic systems. One of the notable applications is in the diastereoselective synthesis of spiro-pyrrolidinyl-oxindoles. These spirocyclic structures are core components of many biologically active alkaloids and synthetic compounds with potential therapeutic applications. rsc.orgnih.govnih.govresearchgate.net
A common strategy involves the [3+2] cycloaddition reaction, where an azomethine ylide is generated in situ from a derivative of this compound. This ylide then reacts with a suitable dipolarophile, such as an activated alkene, to construct the pyrrolidine ring fused to another cyclic system in a stereocontrolled manner. nih.govbeilstein-journals.orgnih.gov For instance, the reaction with isatin-derived alkenes can furnish complex spiro[pyrrolidine-3,3'-oxindole] scaffolds. nih.govresearchgate.net The stereochemistry of the starting pyrrolidine directs the facial selectivity of the cycloaddition, leading to the formation of specific diastereomers.
Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Pyrrolidine Derivatives
| Heterocyclic System | Synthetic Strategy | Key Features |
|---|---|---|
| Spiro[pyrrolidine-3,3'-oxindoles] | [3+2] Cycloaddition | High diastereoselectivity, access to complex alkaloid cores. rsc.orgnih.govnih.govresearchgate.net |
| Pyrrolizidines | Tandem [3+2] Cycloaddition | Formation of multiple stereocenters in a single step. nih.gov |
Research in this area focuses on expanding the scope of dipolarophiles and developing catalytic asymmetric variants to further enhance the stereochemical control and diversity of the resulting heterocyclic products. The Boc-protecting group on the pyrrolidine nitrogen can be readily removed under acidic conditions, allowing for further functionalization of the final products.
Scaffold for Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The three-dimensional and chiral nature of the this compound scaffold makes it an excellent starting point for DOS. By systematically modifying the core structure at its various reactive sites, a library of compounds with significant skeletal and stereochemical diversity can be generated. nih.gov
The general approach involves utilizing the pyrrolidine ring as a central scaffold and introducing diversity elements through reactions at the nitrogen atom (after deprotection), the phenylamino group, and potentially at other positions on the pyrrolidine ring. Multi-component reactions are particularly well-suited for DOS strategies, as they allow for the rapid assembly of complex molecules from simple building blocks in a single step. nih.gov
Table 2: Key Features of this compound as a DOS Scaffold
| Feature | Description |
|---|---|
| Chiral Core | Provides a defined three-dimensional starting point for library synthesis. |
| Multiple Functionalization Sites | The Boc-protected nitrogen and the phenylamino group offer opportunities for diverse chemical modifications. |
| Synthetic Accessibility | Readily available as a chiral building block. |
| Scaffold Rigidity | The pyrrolidine ring provides a degree of conformational constraint, which is often desirable in drug design. |
A hypothetical DOS library based on this scaffold could be constructed by first deprotecting the Boc group, followed by acylation or alkylation with a diverse set of reagents. Simultaneously, the phenylamino group could be modified through reactions such as N-arylation or condensation with various aldehydes. This approach would lead to a combinatorial library of compounds with variations at two key positions, rapidly expanding the chemical space explored. nih.govnih.gov
Structural Characterization and Spectroscopic Analysis of 1 N Boc 3r 3 Phenylamino Pyrrolidine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining the detailed structure of organic molecules in solution. For 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides insights into its connectivity, stereochemistry, and conformational dynamics.
The pyrrolidine (B122466) ring is not planar and typically adopts puckered conformations, such as the envelope or twist forms, to alleviate ring strain. beilstein-journals.org The specific conformation is influenced by the nature and orientation of its substituents. In this compound, the bulky N-Boc and 3-phenylamino groups significantly influence the ring's preferred conformation. The equilibrium between different conformers can be studied by analyzing NMR parameters such as chemical shifts and scalar coupling constants (J-values). researchgate.netauremn.org.br
Two-dimensional NMR techniques are particularly powerful. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space interactions between protons that are close to each other, which is crucial for determining the relative stereochemistry and preferred conformation of the pyrrolidine ring and its substituents. nih.gov For example, NOE correlations between the proton at C3 and specific protons on the pyrrolidine ring can help define the pseudo-axial or pseudo-equatorial orientation of the phenylamino (B1219803) group.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Boc (C(CH₃)₃) | ~1.47 (s, 9H) | ~28.4 |
| Boc (C(CH₃)₃) | N/A | ~79.5 |
| Boc (C=O) | N/A | ~154.7 |
| Pyrrolidine C2-H | ~3.3-3.7 (m, 2H) | ~50-52 |
| Pyrrolidine C3-H | ~4.2-4.5 (m, 1H) | ~53-55 |
| Pyrrolidine C4-H | ~1.9-2.3 (m, 2H) | ~30-33 |
| Pyrrolidine C5-H | ~3.2-3.6 (m, 2H) | ~45-47 |
| Phenylamino N-H | ~4.0-4.3 (d, 1H) | N/A |
| Phenylamino C1' | N/A | ~147.0 |
| Phenylamino C2'/C6' | ~6.6-6.7 (d, 2H) | ~113.5 |
| Phenylamino C3'/C5' | ~7.1-7.2 (t, 2H) | ~129.3 |
| Phenylamino C4' | ~6.7-6.8 (t, 1H) | ~117.5 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. pdx.educhemicalbook.comresearchgate.net Actual values may vary depending on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the molecular formula of this compound (C₁₅H₂₂N₂O₂).
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic fragmentation patterns. researchgate.net Under ESI conditions, common losses from a Boc-protected amine include isobutylene (B52900) (56 Da) and/or the entire tert-butyl group (57 Da). Further fragmentation can lead to the loss of carbon dioxide (44 Da) or the entire Boc group (101 Da). nih.govdoaj.org These characteristic fragmentation patterns are invaluable for identifying the presence of the Boc group and for the structural elucidation of unknown related substances. acs.org
The pyrrolidine ring and the phenylamino substituent also produce specific fragments that help to piece together the molecule's structure. Cleavage adjacent to the nitrogen atom of the amine is a common fragmentation pathway for amines. researchgate.netlibretexts.org
| Ion | Formula | Description | Expected m/z |
|---|---|---|---|
| [M+H]⁺ | [C₁₅H₂₃N₂O₂]⁺ | Protonated Molecular Ion | 263.1754 |
| [M+Na]⁺ | [C₁₅H₂₂N₂O₂Na]⁺ | Sodiated Adduct | 285.1573 |
| [M+H - C₄H₈]⁺ | [C₁₁H₁₅N₂O₂]⁺ | Loss of isobutylene | 207.1128 |
| [M+H - C₄H₉]⁺ | [C₁₁H₁₄N₂O₂]⁺ | Loss of tert-butyl radical | 206.1050 |
| [M+H - C₅H₈O₂]⁺ | [C₁₀H₁₅N₂]⁺ | Loss of Boc group (as CO₂ + isobutylene) | 163.1230 |
| [C₄H₉]⁺ | [C₄H₉]⁺ | tert-butyl cation | 57.0704 |
X-Ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and absolute configuration. For a chiral molecule like this compound, single-crystal X-ray diffraction analysis can unequivocally confirm the (R) stereochemistry at the C3 position.
The analysis of a suitable single crystal provides a detailed map of electron density, from which the atomic positions can be determined. For chiral molecules crystallized in a non-centrosymmetric space group, the measurement of anomalous dispersion effects allows for the determination of the absolute structure. The Flack parameter is a critical value derived from the diffraction data that confirms the correctness of the assigned enantiomer; a value close to zero validates the assigned absolute configuration.
The crystal structure would also reveal the solid-state conformation of the pyrrolidine ring and the relative orientation of the substituents. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₅H₂₂N₂O₂ |
| Formula Weight | 262.35 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | a = 8.123(4), b = 10.456(5), c = 17.987(9) |
| α, β, γ (°) | α = 90, β = 90, γ = 90 |
| Volume (ų) | 1528.9(13) |
| Z (molecules/unit cell) | 4 |
| Flack Parameter | 0.05(7) |
Note: Data are hypothetical and based on typical values for similar organic molecules.
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is the most widely used method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is particularly effective for the analysis of non-volatile molecules like this compound. mdpi.comuma.es
The separation mechanism relies on the differential diastereomeric interactions between the two enantiomers of the analyte and the chiral selector immobilized on the stationary phase. This results in different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. umn.edu For chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs are often highly effective. nih.govyakhak.orgsigmaaldrich.com
By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated using the formula: % e.e. = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100. This analysis is crucial for quality control in asymmetric synthesis, ensuring the stereochemical purity of the final product.
| Parameter | Condition |
|---|---|
| Column | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (t_R) for (R)-enantiomer | ~8.5 min |
| Retention Time (t_R) for (S)-enantiomer | ~10.2 min |
| Resolution (R_s) | > 2.0 |
Circular Dichroism (CD) Spectroscopy for Chirality Probing
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is highly sensitive to the three-dimensional structure of the molecule, making it a valuable tool for probing and confirming chirality.
An achiral molecule does not exhibit a CD signal, whereas a chiral molecule will produce a characteristic spectrum of positive and/or negative peaks, known as Cotton effects. The two enantiomers of a chiral compound produce CD spectra that are exact mirror images of each other. For this compound, the primary chromophores responsible for the CD signal are the phenylamino group and the carbamate (B1207046) (Boc) group, which absorb in the UV region.
The sign and magnitude of the Cotton effects can often be correlated with the absolute configuration of the chiral center(s). nih.gov This is frequently accomplished by comparing the experimental CD spectrum with spectra predicted by quantum-chemical calculations for a known configuration (e.g., the R-enantiomer). americanlaboratory.comresearchgate.net A match between the experimental and calculated spectra provides strong evidence for the assignment of the absolute configuration.
| Wavelength (λ_max, nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Electronic Transition | Chromophore |
|---|---|---|---|
| ~280 nm | Negative | π → π | Phenylamino |
| ~245 nm | Positive | π → π | Phenylamino |
| ~210 nm | Positive | n → π* | Carbamate (Boc) |
Note: The signs of the Cotton effects are hypothetical and would need to be confirmed by experimental measurement and/or theoretical calculation.
Emerging Research Frontiers and Future Prospects for 1 N Boc 3r 3 Phenylamino Pyrrolidine
Development of Novel and More Sustainable Synthetic Methodologies
The demand for enantiomerically pure pyrrolidines has driven the development of innovative and environmentally conscious synthetic strategies. Traditional methods often involve costly starting materials, harsh reaction conditions, and the use of heavy metals, which can lead to product contamination and significant waste. nih.gov To address these limitations, researchers are exploring biocatalytic and chemoenzymatic approaches.
A promising one-pot photoenzymatic synthesis route has been developed for related N-Boc-3-aminopyrrolidines. nih.gov This method integrates a regioselective photochemical oxyfunctionalization of unfunctionalized pyrrolidine (B122466) to generate N-Boc-3-pyrrolidinone, followed by a stereoselective biocatalytic transamination. This process achieves high conversions (up to 90%) and excellent enantiomeric excess (>99%), offering a milder and more efficient alternative to conventional syntheses. nih.gov
These modern enzymatic methods stand in contrast to older, multi-step syntheses that often suffer from lower yields and the need for extensive purification. For instance, traditional routes might start from expensive precursors like D-malic acid or involve multiple protection and deprotection steps. google.com The development of one-pot procedures and the use of biocatalysts represent a significant step towards more sustainable and cost-effective production of chiral pyrrolidine intermediates. nih.govgoogle.com
| Methodology | Key Features | Advantages | Reported Yield/Conversion | Reference |
|---|---|---|---|---|
| Traditional Multi-Step Synthesis | Starts from precursors like D-malic acid; involves multiple chemical steps. | Well-established procedures. | Variable, often lower overall yields. | google.com |
| One-Pot Photoenzymatic Synthesis | Combines photochemical oxyfunctionalization with enzymatic transamination. | High stereoselectivity, mild conditions, reduced waste, operational simplicity. | Up to 90% conversion, >99% enantiomeric excess. | nih.gov |
| Improved Chemical Synthesis | Utilizes cost-effective starting materials like epichlorohydrin (B41342) and a one-pot cyclization. | Reduces production cost significantly, high purity and yield. | Overall yield >85%, purity >95%. | google.com |
Expansion of Applications in Catalysis and Materials Science
While often viewed as a synthetic intermediate, the unique structure of 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine and its analogues suggests potential applications in catalysis. The pyrrolidine scaffold is a common feature in organocatalysts, and the presence of the phenylamino (B1219803) group could allow for its use as a chiral ligand in transition-metal catalysis.
Research has extensively documented the use of palladium-catalyzed reactions for the α-arylation of N-Boc pyrrolidine, a key step in synthesizing a diverse array of 2-aryl-N-Boc-pyrrolidines. nih.govnih.gov This methodology involves the deprotonation of N-Boc pyrrolidine, followed by transmetalation with a zinc reagent and subsequent Negishi coupling with aryl halides. nih.govresearchgate.net These reactions provide access to a broad range of functionalized pyrrolidines with high enantioselectivity, which are precursors to biologically active molecules like (R)-nicotine. nih.govresearchgate.net The efficiency and stereochemical control of these catalytic processes highlight the importance of the N-Boc-pyrrolidine core in asymmetric synthesis. nih.govnih.gov
The field of materials science has yet to fully explore the potential of incorporating this compound into polymers or functional materials. However, its rigid, chiral structure could be leveraged to create materials with specific optical or recognition properties. Future research may focus on developing polymers with pendent pyrrolidine units for applications in chiral separations or as sensors.
Exploration of Untapped Reactivity Profiles
The reactivity of this compound is largely centered around the functional groups present: the Boc-protected nitrogen, the secondary phenylamino group, and the pyrrolidine ring itself. While reactions involving the deprotection of the Boc group and N-alkylation or N-arylation of the phenylamino group are common, there is potential for discovering novel transformations.
Recent studies on related pyrrolidine derivatives have demonstrated the possibility of C(sp3)-H activation, a powerful tool for late-stage functionalization. nih.gov Applying such strategies to the pyrrolidine ring of this compound could enable the introduction of new substituents at positions that are otherwise difficult to access, leading to novel analogues with potentially interesting biological activities. For example, a C-H activation-arylation strategy has been successfully employed in the synthesis of complex pyrrolidine analogs. nih.gov
| Reactive Site | Potential Transformation | Significance | Reference |
|---|---|---|---|
| N-Boc Group | Deprotection (e.g., with TFA) | Enables further functionalization of the pyrrolidine nitrogen. | acs.org |
| Phenylamino Group | N-Alkylation, N-Acylation, Buchwald-Hartwig Coupling | Modification of electronic and steric properties; synthesis of derivatives. | acs.org |
| Pyrrolidine Ring C-H Bonds | C(sp3)-H Activation/Functionalization | Access to novel, non-traditional substitution patterns. | nih.gov |
| Entire Scaffold | Multicomponent Reactions | Rapid generation of molecular complexity from simple precursors. | nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of pharmaceutical intermediates and fine chemicals is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. nih.gov These technologies offer advantages such as improved reaction control, enhanced safety, and the potential for high-throughput screening and optimization. nih.govnih.gov
The synthesis of N-Boc protected intermediates is well-suited for flow chemistry. For instance, hazardous reagents can be generated and consumed in situ, minimizing risks associated with their storage and handling. unimi.it Continuous flow reactors provide superior heat and mass transfer, which can lead to higher yields and purities compared to traditional batch processes, especially for highly exothermic or rapid reactions. nih.gov
Automated synthesis platforms, which use robotic systems for dispensing nanoliter volumes of reagents, can accelerate the discovery and optimization of reactions involving pyrrolidine derivatives. nih.gov Such systems allow for the rapid preparation and screening of large libraries of compounds, which is invaluable in drug discovery and materials science. nih.govsciforum.net The integration of these advanced technologies with the synthesis of this compound and its analogues will undoubtedly accelerate future research and development.
Q & A
Q. What are the recommended safety protocols for handling 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear protective glasses, gloves, and lab coats to avoid skin/eye contact. Use masks to prevent inhalation of dust or aerosols .
- Waste Disposal: Store waste separately in labeled containers and dispose via certified hazardous waste management services to minimize environmental contamination .
- Storage: Keep the compound in a tightly sealed container at recommended temperatures (often 2–8°C for derivatives; see specific SDS guidelines) .
Q. How can researchers verify the purity of this compound?
Methodological Answer:
- HPLC Analysis: Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. Derivatives like 1-N-Boc-pyrrolidine-3-acetic acid show ≥95% purity under these conditions .
- Moisture Content: Employ Karl Fischer titration to ensure moisture levels ≤0.5%, critical for moisture-sensitive reactions .
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
- Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DCM) .
- Chiral Resolution: Achieve the (3R) configuration via chiral auxiliaries or enzymatic resolution. For example, (R)-1-Boc-3-hydroxypyrrolidine (CAS 109431-87-0) is a precursor for asymmetric synthesis .
Advanced Research Questions
Q. How can enantiomeric excess (ee) of the (3R)-configured product be optimized during synthesis?
Methodological Answer:
- Catalytic Asymmetric Methods: Use chiral catalysts like Fe2O3@SiO2/In2O3 nanocomposites, which enhance stereoselectivity in allylidene or propargylation reactions (e.g., 85–92% ee reported in similar pyrrolidine derivatives) .
- Chiral HPLC Validation: Employ chiral stationary phases (e.g., Chiralpak IA) to quantify ee and identify racemization risks during Boc deprotection .
Q. What strategies resolve contradictions in reaction yields when scaling up this compound synthesis?
Methodological Answer:
- Kinetic Analysis: Monitor reaction intermediates via in situ FTIR or NMR to identify bottlenecks (e.g., slow Boc activation at >10 mmol scales) .
- Solvent Optimization: Replace polar aprotic solvents (DMF, DCM) with ethereal solvents (THF) to improve solubility and reduce side reactions in bulky intermediates .
Q. How does the phenylamino substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: The electron-rich phenylamino group enhances nucleophilic aromatic substitution (SNAr) but may deactivate palladium catalysts in Suzuki-Miyaura couplings. Use electron-deficient aryl halides or Pd(OAc)2/XPhos systems to mitigate this .
- Steric Considerations: The substituent’s ortho-position can hinder access to the pyrrolidine nitrogen, requiring bulky ligands (e.g., t-BuBrettPhos) for efficient Buchwald-Hartwig aminations .
Q. What analytical techniques confirm the structural integrity of this compound in complex matrices?
Methodological Answer:
- 2D NMR Spectroscopy: Use HSQC and NOESY to resolve stereochemical ambiguities (e.g., distinguishing 3R vs. 3S configurations) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C16H23N3O2 for the parent compound) with ≤2 ppm error .
Key Considerations for Researchers
- Data Contradictions: Discrepancies in yields or ee often arise from solvent purity, catalytic loading, or moisture exposure. Pre-dry solvents and use inert atmospheres for reproducibility .
- Advanced Applications: This compound serves as a chiral building block for protease inhibitors or kinase-targeted therapeutics. Derivatives like 1-Boc-3-(5-bromopyrimidin-2-yloxy)pyrrolidine (CAS 914347-79-8) are key intermediates in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
